Mastoparan-V1 -

Mastoparan-V1

Catalog Number: EVT-245307
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mastoparan-V1 is isolated from the venom of the common wasp Vespula vulgaris. It is classified under antimicrobial peptides, specifically within the mastoparan group, which are cationic α-helical peptides known for their ability to disrupt microbial membranes and modulate immune responses. The classification of mastoparan peptides is primarily based on their structural characteristics and biological functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mastoparan-V1 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. The latter involves the use of an Escherichia coli secretion system to produce active Mastoparan-V1 efficiently. This method utilizes an OmpA signal sequence to facilitate the secretion of the peptide into the culture medium, allowing for easier purification and higher yields. Protease inhibitors can enhance the antimicrobial activity of synthesized Mastoparan-V1 against high bacterial densities, making this approach particularly valuable for practical applications in antimicrobial therapies .

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Mastoparan-V1 participates in several biochemical reactions primarily related to its antimicrobial activity. It interacts with bacterial membranes, leading to membrane permeabilization and cell lysis. The peptide's mechanism involves forming pores in lipid bilayers, which disrupts cellular integrity. Additionally, mastoparans can influence cellular signaling pathways by activating G-proteins and modulating immune responses through degranulation processes in mast cells .

Mechanism of Action

Process and Data

The mechanism of action of Mastoparan-V1 involves several steps:

  1. Membrane Interaction: The cationic nature of Mastoparan-V1 allows it to bind to negatively charged bacterial membranes.
  2. Pore Formation: Upon insertion into the membrane, it induces conformational changes that lead to pore formation.
  3. Cell Lysis: The formation of these pores results in leakage of intracellular contents and ultimately cell death.
  4. Immune Modulation: Mastoparan-V1 can also activate G-proteins involved in signal transduction pathways, promoting mast cell degranulation and inflammatory responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mastoparan-V1 has distinct physical properties:

  • Molecular Weight: Approximately 1,600 Da (Daltons).
  • Isoelectric Point: High due to the presence of basic amino acids.
  • Hydrophobicity: Lower than many other mastoparans, affecting its interaction with membranes.

Chemical properties include stability under physiological conditions but may vary with changes in pH or ionic strength. These properties are essential for determining its efficacy as an antimicrobial agent .

Applications

Scientific Uses

Mastoparan-V1 has several promising applications in scientific research and medicine:

  • Antimicrobial Therapy: Its ability to combat various bacterial strains makes it a candidate for developing new antibiotics.
  • Cellular Studies: Used as a tool to study membrane dynamics and cellular signaling pathways.
  • Vaccine Development: Potential use as an adjuvant due to its immunomodulatory effects.

Research continues to explore the full potential of Mastoparan-V1 in various fields such as pharmacology, microbiology, and immunology .

Molecular Mechanisms of Mastoparan-V1 Activity

G-Protein-Coupled Receptor (GPCR) Modulation Dynamics

MP-V1 primarily activates Mas-related G-protein-coupled receptor X2 (MRGPRX2), a class A GPCR expressed in mast cells and sensory neurons. This interaction triggers conformational shifts in the receptor’s transmembrane helices, facilitating GDP/GTP exchange on Gαᵢ and Gαₛ subunits [1] [7]. Key dynamics include:

  • Receptor Allostery and Signaling Bias: MP-V1 stabilizes intermediate receptor states that preferentially activate Gαᵢ over β-arrestin pathways. This bias enhances phospholipase C (PLC) activation, yielding inositol trisphosphate (IP₃) and diacylglycerol (DAG) as secondary messengers [1] [2]. Computational simulations reveal that MP-V1’s hydrophobic face (residues I⁶, S⁹, I¹⁰, A¹²) anchors to MRGPRX2’s hydrophobic pocket, while cationic residues (K⁴, K⁵, R¹⁴) electrostatically engage anionic phospholipids, augmenting receptor docking [2].

  • Temporal Regulation: MRGPRX2 internalization and recycling rates are modulated by MP-V1-induced phosphorylation. The peptide prolongs receptor residency at the plasma membrane by 40% compared to other mastoparans (e.g., Mastoparan-L), delaying desensitization and amplifying Ca²⁺ oscillations [7].

Table 1: GPCR Signaling Parameters Modulated by MP-V1

ParameterMP-V1 EffectReference
Gαᵢ activation kinetics3.2-fold increase vs. basal [2]
β-arrestin recruitment55% reduction vs. Mastoparan-L [7]
PLCβ hydrolysis rate8.1 µM IP₃/sec (vs. 4.3 µM in controls) [1]
Receptor residency half-life12.4 ± 1.1 min (vs. 8.9 min for MP-L) [7]

Membrane Permeabilization Mechanisms in Pathogen Targeting

MP-V1 disrupts microbial membranes via concentration-dependent mechanisms validated through biophysical assays and electron microscopy:

  • Toroidal Pore Formation: At MIC concentrations (56–123 µM), MP-V1 adopts an α-helical conformation with a hydrophobic arc spanning 140°. This facilitates shallow membrane insertion, followed by lipid headgroup displacement and curvature stress, forming transient pores of 2.5–3.8 nm diameter [5] [8]. Scanning electron microscopy confirms pore-driven lysis in Salmonella enterica, with cellular debris and membrane invaginations evident after 30 min exposure [5].

  • Carpet Mechanism: Supra-MIC concentrations (>200 µM) induce global membrane dissolution. MP-V1’s high hydrophobicity index (0.437) enables detergent-like lipid solubilization, correlating with 92% hemolysis at 100 µM in human erythrocytes [10]. Notably, MP-V1’s selectivity for bacterial membranes arises from its preferential binding to phosphatidylethanolamine (abundant in Gram-negative bacteria) over cholesterol-rich mammalian membranes [6] [8].

Table 2: Membrane Permeabilization Models of MP-V1

MechanismCritical ConcentrationStructural DeterminantsBiological Outcome
Toroidal pore≤ MIC (56–123 µM)Hydrophobic face, α-helical stabilitySelective pathogen lysis
Carpet model> 200 µMGlobal hydrophobicity, net charge +5Non-selective membrane dissolution

Intracellular Calcium Flux Regulation via Mitochondrial Interactions

MP-V1 elevates cytosolic Ca²⁺ through dual mechanisms:

  • ER-Dependent IP₃ Production: GPCR-mediated PLC activation generates IP₃, which binds endoplasmic reticulum (ER) IP₃ receptors, liberating stored Ca²⁺. In Medicago truncatula, MP-V1 induces Ca²⁺ oscillations with a periodicity of 3–5 min, distinct from the 1–2 min spikes triggered by Nod factors [9]. Chelation with cyclopiazonic acid (ER Ca²⁺-ATPase inhibitor) abolishes these oscillations, confirming ER involvement [4] [9].

  • Mitochondrial Permeability Transition: At cytotoxic concentrations (>50 µM), MP-V1 targets mitochondrial membranes via cardiolipin interactions. This collapses the mitochondrial membrane potential (ΔΨₘ), triggering permeability transition pore (mPTP) opening and cytochrome c release. In cancer cells (U373 MG), MP-V1 induces 80% ΔΨₘ dissipation at 25 µM, preceding caspase-3 activation [3] [10].

Table 3: Calcium Flux Pathways Activated by MP-V1

PathwayPrimary TargetCa²⁺ SignatureFunctional Outcome
GPCR-PLC-IP₃ axisER storesOscillations (period: 3–5 min)Signal transduction
Mitochondrial permeabilizationCardiolipinSustained elevation (≥500 nM)Apoptosis initiation

Protease-Dependent Activity Modulation in Microbial Resistance Contexts

High bacterial densities (>10⁸ CFU/mL) secrete extracellular proteases (e.g., metalloproteases, serine proteases) that degrade MP-V1, reducing its efficacy by 70% [5]. Co-administration with protease inhibitors restores activity:

  • Inhibitor Synergy: EDTA (metalloprotease inhibitor) and AEBSF (serine protease inhibitor) reduce Salmonella viability by 4-log when combined with MP-V1 at MIC. Conversely, pepstatin A (aspartyl protease inhibitor) shows negligible effects, indicating pathogen-specific protease targeting [5].

  • Secretion Systems for Stabilization: An E. coli-based secretion platform (OmpA SS::MP-V1) delivers active MP-V1 into supernatants. With EDTA supplementation, this system achieves 99% growth inhibition of S. enterica at 10⁸ CFU/mL, circumventing inoculum effects [5].

Table 4: Protease Inhibitor Efficacy in Enhancing MP-V1 Activity

InhibitorTarget Proteases*Fold Reduction in MICBacterial Density
EDTAMetalloproteases8.210⁸ CFU/mL
AEBSFSerine proteases6.510⁸ CFU/mL
Pepstatin AAspartyl proteases1.1 (non-significant)10⁸ CFU/mL

*Compared to MP-V1 alone at 10⁸ CFU/mL.

Concluding RemarksMP-V1 exemplifies the pharmacological potential of venom peptides through its multi-mechanistic actions. Its GPCR modulation, membrane targeting, calcium signaling, and protease-sensitive profiles provide a template for engineering selective antimicrobial or signaling agents. Future work should prioritize in vivo validation of protease inhibitor co-therapies and mitochondrial targeting in oncology models.

Properties

Product Name

Mastoparan-V1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.